molecular formula C15H17NO4 B13735946 2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate CAS No. 21578-97-2

2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate

Cat. No.: B13735946
CAS No.: 21578-97-2
M. Wt: 275.30 g/mol
InChI Key: WYRNZOUEDQCVFD-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is a chemical compound with the molecular formula C15H17NO4. It is known for its unique structure, which combines an ethoxyethyl group with a hydroxynaphthalene carbamate. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate typically involves the reaction of 7-hydroxynaphthalene-1-carbamate with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is used in several scientific research applications, including:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research on this compound explores its potential therapeutic effects and interactions with biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

21578-97-2

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-ethoxyethyl N-(7-hydroxynaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H17NO4/c1-2-19-8-9-20-15(18)16-14-5-3-4-11-6-7-12(17)10-13(11)14/h3-7,10,17H,2,8-9H2,1H3,(H,16,18)

InChI Key

WYRNZOUEDQCVFD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O

Origin of Product

United States

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